

# Application Notes and Protocols for BMS-986143 in Murine In Vivo Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-986143

Cat. No.: B15577291

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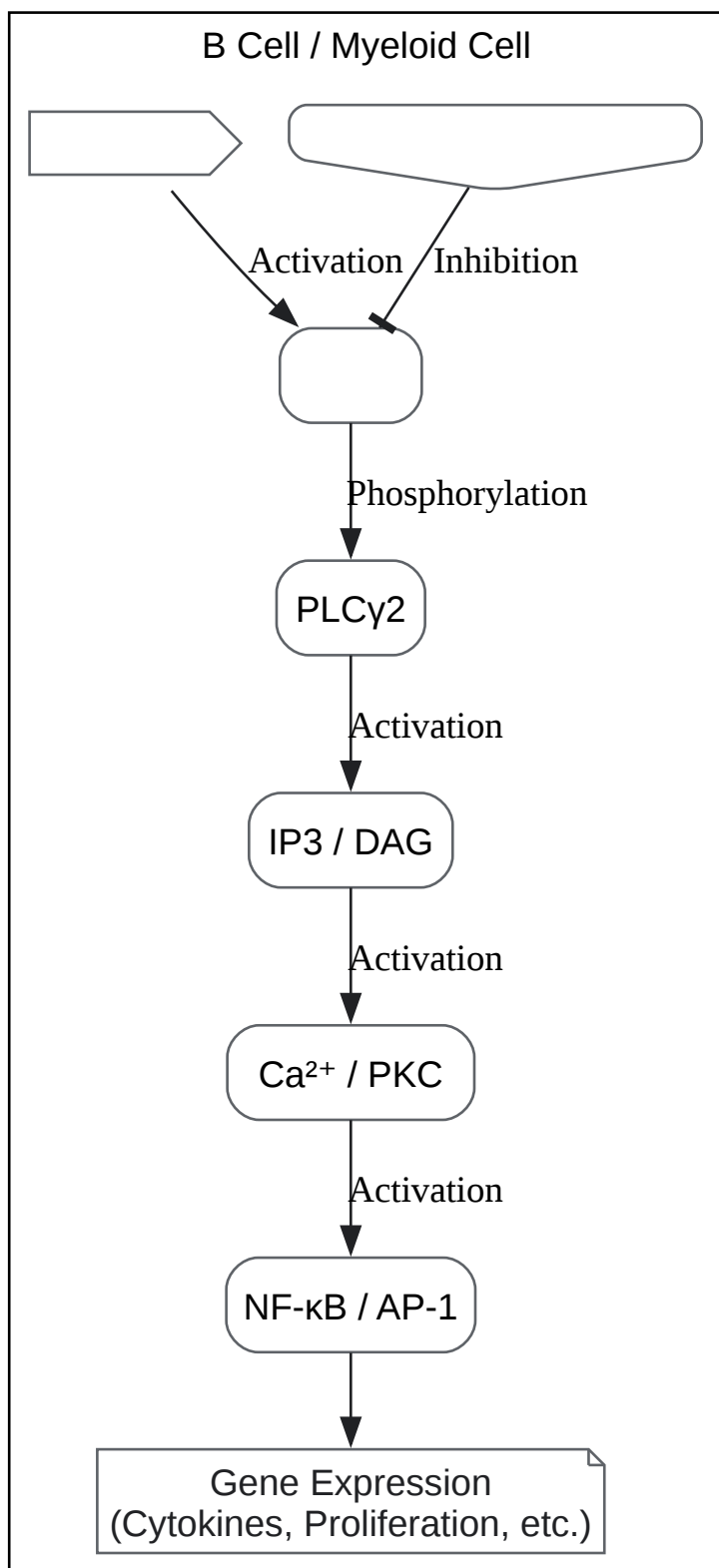
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BMS-986143** is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme involved in the activation and function of B cells and myeloid cells, making it an attractive therapeutic target for autoimmune diseases.[3] Preclinical studies have demonstrated the efficacy of **BMS-986143** in mouse models of autoimmune arthritis, highlighting its potential for the treatment of inflammatory conditions.[1] These application notes provide a summary of the available preclinical data and detailed protocols for the use of **BMS-986143** in relevant mouse models.

## Mechanism of Action

**BMS-986143** selectively inhibits BTK, which plays a key role in B cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[3][4] Inhibition of BTK can attenuate B cell activation and proliferation, as well as the production of inflammatory cytokines by myeloid cells.[3][4]



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Caption: BTK Signaling Pathway Inhibition by **BMS-986143**.

## Quantitative Data Summary

### In Vitro Potency of BMS-986143

Target/Assay	IC50	Reference
BTK (enzymatic assay)	0.26 nM	<a href="#">[1]</a>
TEC	3 nM	<a href="#">[1]</a>
BLK	5 nM	<a href="#">[1]</a>
BMX	7 nM	<a href="#">[1]</a>
TXK	10 nM	<a href="#">[1]</a>
FGR	15 nM	<a href="#">[1]</a>
YES1	19 nM	<a href="#">[1]</a>
ITK	21 nM	<a href="#">[1]</a>
Ramos Cellular Assay (BTK)	6.9 ± 3.4 nM	<a href="#">[1]</a>
Human Whole Blood Assay (BTK)	25 ± 19 nM	<a href="#">[1]</a>
FcεRI-driven CD63 expression (human whole blood)	54 nM	<a href="#">[1]</a>
Calcium flux in Ramos B Cells	7 ± 3 nM	<a href="#">[1]</a>
Human peripheral B Cell proliferation	1 ± 0.4 nM	<a href="#">[1]</a>
CD86 surface expression in peripheral B Cells	1 ± 0.5 nM	<a href="#">[1]</a>
TNFα from human PBMC Cells	2 nM	<a href="#">[1]</a>

### In Vivo Pharmacokinetics of BMS-986143 in Mice

Parameter	Intravenous Administration (3.0 mg/kg)	Oral Administration (6 mg/kg)	Reference
Bioavailability	-	100%	[1]
Cmax	-	4.3 µM	[1]
Elimination Half-life (t1/2)	3.6 h	-	[1]
Plasma Clearance	8.6 mL/min/kg	-	[1]
Volume of Distribution	1.8 L/kg	-	[1]

## In Vivo Efficacy of BMS-986143 in Mouse Arthritis Models

Mouse Model	Dose (Oral)	Effect	Reference
Collagen-Induced Arthritis (CIA)	15 mg/kg	63% inhibition of clinical disease progression	[1]
Collagen-Induced Arthritis (CIA)	45 mg/kg	80% inhibition of clinical disease progression	[1]
Anti-collagen Antibody-Induced Arthritis (CAIA)	Not specified	Demonstrates desirable efficacy	[1]

## Experimental Protocols

### Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the prophylactic administration of **BMS-986143** to evaluate its efficacy in a mouse model of collagen-induced arthritis.

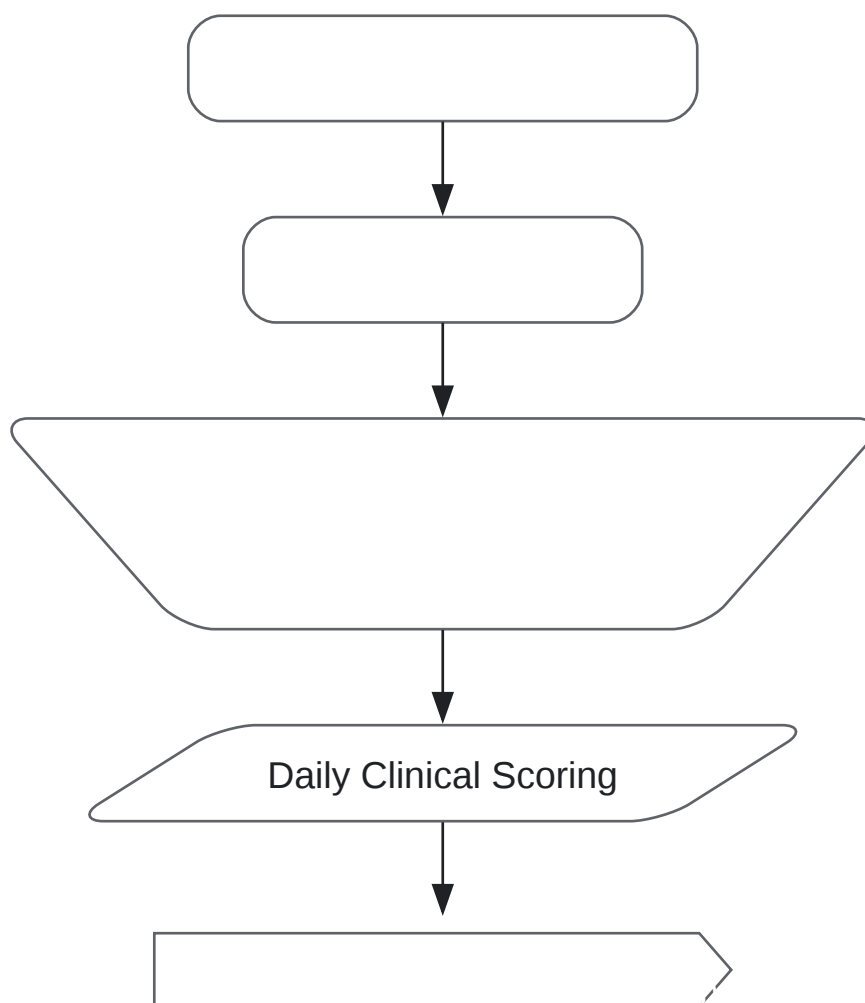
Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **BMS-986143**
- Vehicle for oral administration (e.g., 0.5% methylcellulose)

Procedure:

- Immunization (Day 0):
  - Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).
  - Inject 100  $\mu$ L of the emulsion intradermally at the base of the tail of each mouse.
- Booster Immunization (Day 21):
  - Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).
  - Administer a booster injection of 100  $\mu$ L of the emulsion intradermally at the base of the tail.
- Treatment:
  - Begin oral administration of **BMS-986143** or vehicle daily from day 20 to the end of the study. Doses of 15 and 45 mg/kg have been shown to be effective.<sup>[1]</sup>
- Clinical Scoring:
  - Monitor mice daily for the onset and severity of arthritis.
  - Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

- Endpoint Analysis:
  - At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
  - Collect blood samples to measure serum levels of inflammatory cytokines and anti-collagen antibodies.



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Caption: Experimental Workflow for the CIA Mouse Model.

## Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

This protocol describes the use of **BMS-986143** in a more acute model of arthritis induced by anti-collagen antibodies.

Materials:

- BALB/c mice (8-10 weeks old)
- Anti-collagen antibody cocktail
- Lipopolysaccharide (LPS)
- **BMS-986143**
- Vehicle for oral administration

Procedure:

- Antibody Administration (Day 0):
  - Administer the anti-collagen antibody cocktail intravenously or intraperitoneally.
- LPS Challenge (Day 3):
  - Administer LPS intraperitoneally to synchronize and enhance the inflammatory response.
- Treatment:
  - Begin prophylactic oral administration of **BMS-986143** or vehicle daily, starting one day before or on the day of antibody administration, and continue for the duration of the study.
- Clinical Scoring:
  - Monitor and score the paws daily for signs of arthritis as described in the CIA protocol.
- Endpoint Analysis:
  - At the study's conclusion, perform histological analysis of the joints and measure inflammatory markers.

## Conclusion

**BMS-986143** is a potent BTK inhibitor with demonstrated efficacy in preclinical mouse models of arthritis. The provided protocols for the CIA and CAIA models offer a framework for in vivo studies to further investigate the therapeutic potential of this compound. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines.

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## References

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